molecular formula C21H20N4O3S2 B12490790 N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide

Cat. No.: B12490790
M. Wt: 440.5 g/mol
InChI Key: FZCMCZCTNTZNOS-UHFFFAOYSA-N
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Description

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide is a complex organic compound that features a combination of furan, piperazine, phenyl, carbamothioyl, and thiophene moieties

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-[[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H20N4O3S2/c26-19(18-4-2-14-30-18)23-21(29)22-15-5-7-16(8-6-15)24-9-11-25(12-10-24)20(27)17-3-1-13-28-17/h1-8,13-14H,9-12H2,(H2,22,23,26,29)

InChI Key

FZCMCZCTNTZNOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CS3)C(=O)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as furan-2-ylcarbonyl chloride and piperazine derivatives. These intermediates are then subjected to coupling reactions under controlled conditions to form the final product. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents like dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases and cancer.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. Additionally, it can interact with DNA and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}acetamide
  • N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide
  • N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}hexanamide

Uniqueness

N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and thiophene rings enhances its reactivity and potential for diverse applications. Additionally, the piperazine moiety contributes to its ability to interact with biological targets, making it a promising candidate for drug development.

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